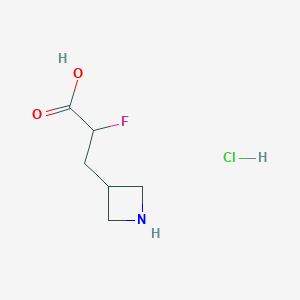

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Métodos De Preparación

The synthesis of 3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The introduction of the fluorine atom can be achieved through fluorination reactions using reagents such as diethylaminosulfur trifluoride. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Análisis De Reacciones Químicas

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Aplicaciones Científicas De Investigación

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and enzymes. It can be used to probe the mechanisms of various biochemical processes.

Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mecanismo De Acción

The mechanism of action of 3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparación Con Compuestos Similares

3-(Azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride can be compared with other similar compounds, such as:

3-(Azetidin-3-yl)propanoic acid;hydrochloride: This compound lacks the fluorine atom, which can significantly alter its chemical and biological properties.

2-(Azetidin-3-yl)-2-fluoroacetic acid hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom, leading to different reactivity and applications.

4-(Azetidin-3-yl)benzoic acid;hydrochloride:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it a valuable compound for various research applications.

Actividad Biológica

3-(Azetidin-3-yl)-2-fluoropropanoic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 3-(Azetidin-3-yl)-2-fluoropropanoic acid; hydrochloride

- Molecular Formula : C5H8ClFNO2

- Molecular Weight : 169.57 g/mol

The biological activity of 3-(Azetidin-3-yl)-2-fluoropropanoic acid is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are associated with neurodegenerative diseases like Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, particularly against various strains of bacteria and fungi. Its efficacy against Mycobacterium tuberculosis has been highlighted, suggesting a role in treating tuberculosis.

Biological Activity Data

The following table summarizes the biological activities reported for 3-(Azetidin-3-yl)-2-fluoropropanoic acid; hydrochloride:

| Activity Type | Target Organism/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Acetylcholinesterase | Inhibition of enzyme activity | |

| Enzyme Inhibition | Monoamine oxidase B | Increased neurotransmitter levels | |

| Antimicrobial | Mycobacterium tuberculosis | Significant growth inhibition | |

| Antimicrobial | Various bacterial strains | Broad-spectrum antimicrobial activity |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 3-(Azetidin-3-yl)-2-fluoropropanoic acid in a mouse model of Alzheimer's disease. The compound was administered at varying doses, and cognitive functions were assessed using behavioral tests. Results indicated that higher doses significantly improved memory retention compared to the control group, supporting its potential as a therapeutic agent for neurodegenerative disorders.

Case Study 2: Antimycobacterial Activity

In vitro assays demonstrated that 3-(Azetidin-3-yl)-2-fluoropropanoic acid effectively inhibited the growth of Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be 4 µg/mL, showcasing its potential as a candidate for tuberculosis treatment. Further studies are needed to explore its efficacy in vivo.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that 3-(Azetidin-3-yl)-2-fluoropropanoic acid has favorable absorption characteristics, with good bioavailability observed in animal models. The compound's half-life and metabolic pathways are under investigation to better understand its therapeutic window and safety profile.

Propiedades

IUPAC Name |

3-(azetidin-3-yl)-2-fluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c7-5(6(9)10)1-4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHTZRXCOYOOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CC(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.